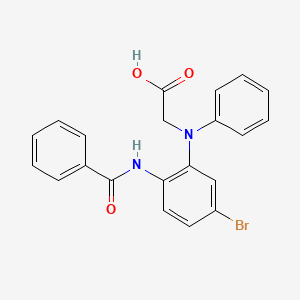
N-(2-Benzamido-5-bromophenyl)-N-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzamido-5-bromophenyl)-N-phenylglycine is a chemical compound with the molecular formula C22H19BrN2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a benzamido group, a bromophenyl group, and a phenylglycine moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamido-5-bromophenyl)-N-phenylglycine typically involves the following steps:
Formation of the Benzamido Group: The benzamido group is introduced by reacting benzoyl chloride with an appropriate amine under basic conditions.
Bromination: The bromophenyl group is formed by brominating the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the benzamido and bromophenyl groups with phenylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzamido-5-bromophenyl)-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Benzamido-5-bromophenyl)-N-phenylglycine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzamido-5-bromophenyl)-N-phenylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzamido-5-chlorophenyl)-N-phenylglycine
- N-(2-Benzamido-5-fluorophenyl)-N-phenylglycine
- N-(2-Benzamido-5-iodophenyl)-N-phenylglycine
Uniqueness
N-(2-Benzamido-5-bromophenyl)-N-phenylglycine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
CAS No. |
61598-50-3 |
|---|---|
Molecular Formula |
C21H17BrN2O3 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-(N-(2-benzamido-5-bromophenyl)anilino)acetic acid |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-11-12-18(23-21(27)15-7-3-1-4-8-15)19(13-16)24(14-20(25)26)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,27)(H,25,26) |
InChI Key |
PENSUIMWIXDDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)N(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















